molecular formula C24H25ClN2OS B2696601 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223992-66-2

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2696601
CAS No.: 1223992-66-2
M. Wt: 424.99
InChI Key: YKIMMGBLFQUCDR-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C24H25ClN2OS and its molecular weight is 424.99. The purity is usually 95%.
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Scientific Research Applications

Spiro Compounds in Drug Development

Spiro compounds, such as "1-thia-4-azaspiro[4.5]decan-3-one derivatives," have been synthesized and evaluated against human coronaviruses and influenza viruses. Certain derivatives showed significant inhibition of human coronavirus 229E replication, highlighting the potential of spiro compounds in antiviral drug development (Apaydın et al., 2019).

Spiro Compounds in Material Science

The compound "3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane" has been evaluated for use in food contact materials. It was concluded that its use as a stabilizer in polyolefins for foodstuffs contact is not of safety concern for consumers, demonstrating the role of spiro compounds in enhancing material properties (Flavourings, 2012).

Spiro Compounds in Synthetic Organic Chemistry

The synthesis of spiro compounds like "1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes" showcases their importance as constrained surrogates in peptide synthesis, indicating their utility in creating biomimetic structures for research and therapeutic applications (Fernandez et al., 2002).

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2OS/c1-23(2,3)18-11-9-16(10-12-18)20-22(29)27(24(26-20)13-4-5-14-24)21(28)17-7-6-8-19(25)15-17/h6-12,15H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIMMGBLFQUCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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